molecular formula C11H13NO2 B8338722 C-(2,2-dimethyl-3-oxo-2,3-dihydro-benzofuran-5-yl)-methylamine

C-(2,2-dimethyl-3-oxo-2,3-dihydro-benzofuran-5-yl)-methylamine

Cat. No. B8338722
M. Wt: 191.23 g/mol
InChI Key: DNJRDLFXGKNESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Dissolve N-(2,2-dimethyl-3-oxo-2,3-dihydro-benzofuran-5-ylmethyl)-2,2,2-trifluoro-acetamide (253 mg, 0.88 mmol) in 7M ammonia in methanol and stir at ambient temperature for 5 days. Remove volatiles in vacuo, purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (92:8) to give the title compound (44 mg, 26%). MS (ES+) m/z: 175 M+H−NH3)+.
Name
N-(2,2-dimethyl-3-oxo-2,3-dihydro-benzofuran-5-ylmethyl)-2,2,2-trifluoro-acetamide
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:20])[C:6](=[O:7])[C:5]2[CH:8]=[C:9]([CH2:12][NH:13]C(=O)C(F)(F)F)[CH:10]=[CH:11][C:4]=2[O:3]1>N.CO>[CH3:1][C:2]1([CH3:20])[C:6](=[O:7])[C:5]2[CH:8]=[C:9]([CH2:12][NH2:13])[CH:10]=[CH:11][C:4]=2[O:3]1

Inputs

Step One
Name
N-(2,2-dimethyl-3-oxo-2,3-dihydro-benzofuran-5-ylmethyl)-2,2,2-trifluoro-acetamide
Quantity
253 mg
Type
reactant
Smiles
CC1(OC2=C(C1=O)C=C(C=C2)CNC(C(F)(F)F)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at ambient temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove volatiles in vacuo, purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (92:8)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
CC1(OC2=C(C1=O)C=C(C=C2)CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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